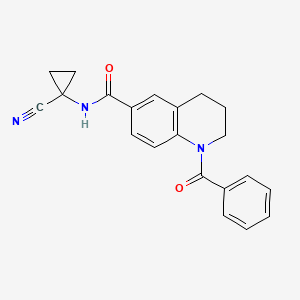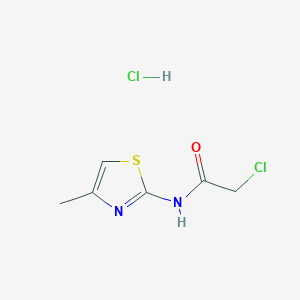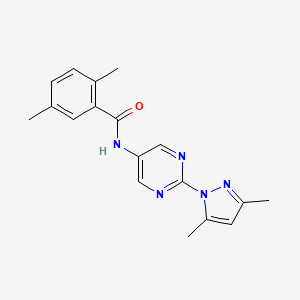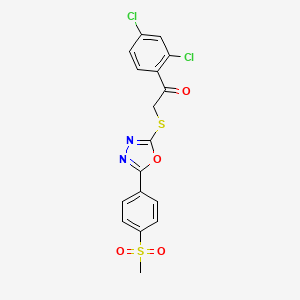![molecular formula C13H18N2O5S B2546154 5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid CAS No. 790271-10-2](/img/structure/B2546154.png)
5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid” is a chemical compound with the molecular formula C13H18N2O5S and a molecular weight of 314.36 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid” consists of a benzoic acid group attached to a morpholine ring and a dimethylamino sulfonyl group . The exact 3D structure is not available in the current resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid” are not fully detailed in the available resources. It is known that it should be stored at room temperature .Applications De Recherche Scientifique
Heterocyclic Sulfonamides in Medicinal Chemistry
Heterocyclic sulfonamides, including compounds related to "5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid," have attracted significant interest for their diverse biological activities. These compounds have been identified as possessing diuretic, antihypertensive, anti-inflammatory, anticancer, and other biological activities. A review by Elgemeie et al. (2019) highlights the synthesis and biological studies of N-sulfonylamino azinones, emphasizing their importance in developing treatments for neurological disorders such as epilepsy and schizophrenia, showcasing their potential as competitive AMPA receptor antagonists Elgemeie et al., 2019.
Antioxidant Activity Analysis
The analytical methods for determining antioxidant activity are critical in assessing the potential health benefits of compounds, including sulfonamide derivatives. Munteanu and Apetrei (2021) provide a critical overview of the tests used to determine antioxidant activity, which could be relevant for evaluating the antioxidant potential of "5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid" derivatives Munteanu & Apetrei, 2021.
Sulfonamides in Drug Development
The development of new drugs often involves the exploration of sulfonamide compounds due to their varied biological activities. Carta et al. (2012) discuss the scientific and patent literature on sulfonamides between 2008 and 2012, covering areas such as carbonic anhydrase inhibitors (CAIs), COX2 inhibitors, and multi-targeted receptor tyrosine kinase inhibitors. This review underscores the ongoing need for novel sulfonamides in treating glaucoma, cancer, inflammation, and other conditions Carta et al., 2012.
Enhancing Photodynamic Therapy
Gerritsen et al. (2008) review strategies for pretreating the skin to enhance the accumulation of protoporphyrin IX in photodynamic therapy. They discuss the use of penetration enhancers and iron-chelating substances, which could potentially be related to the application of sulfonamide derivatives in improving treatment outcomes Gerritsen et al., 2008.
Membrane Stability and Dimethyl Sulfoxide
Yu and Quinn (1998) explore the modulation of membrane structure and stability by dimethyl sulfoxide (DMSO), a compound related to sulfonamide chemistry. Their review covers the effects of DMSO on biomembranes, potentially relevant to understanding the interaction of sulfonamide derivatives with cell membranes Yu & Quinn, 1998.
Propriétés
IUPAC Name |
5-(dimethylsulfamoyl)-2-morpholin-4-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-14(2)21(18,19)10-3-4-12(11(9-10)13(16)17)15-5-7-20-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWUQSGBMUBVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid | |
CAS RN |
790271-10-2 |
Source


|
| Record name | 5-(dimethylsulfamoyl)-2-(morpholin-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2546071.png)
![2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)



![4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2546079.png)
![3-Fluoropropyl 4-{[4-(4-nitrophenyl)piperazino]methyl}phenyl ether](/img/structure/B2546082.png)
![2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole](/img/structure/B2546084.png)
![2-(2-Methylphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2546085.png)



![{4-[(2-Methoxyethoxy)methyl]phenyl}methanamine](/img/structure/B2546093.png)
